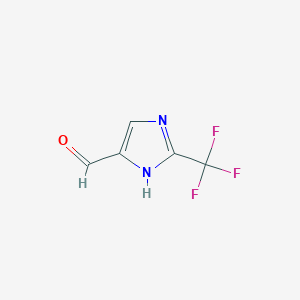
2-(Trifluoromethyl)-1H-imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)-1H-imidazole-5-carbaldehyde is a chemical compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring, with an aldehyde functional group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of imidazole derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst . The reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of advanced catalysts and optimized reaction conditions is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products:
Oxidation: 2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(Trifluoromethyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Trifluoromethyl)-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to increased potency and selectivity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, further modulating their activity .
Comparison with Similar Compounds
Trifluoromethylbenzaldehyde: Similar in structure but with a benzene ring instead of an imidazole ring.
Trifluoromethylpyridine: Contains a pyridine ring with a trifluoromethyl group.
Trifluoromethylpyrazole: Features a pyrazole ring with a trifluoromethyl group.
Uniqueness: 2-(Trifluoromethyl)-1H-imidazole-5-carbaldehyde is unique due to the combination of the trifluoromethyl group and the imidazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of molecules with specific biological activities and improved pharmacokinetic profiles .
Properties
CAS No. |
944905-30-0 |
|---|---|
Molecular Formula |
C5H3F3N2O |
Molecular Weight |
164.09 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)4-9-1-3(2-11)10-4/h1-2H,(H,9,10) |
InChI Key |
AYFRYBPCFVPYIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


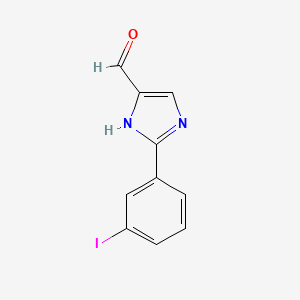

![2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13683815.png)
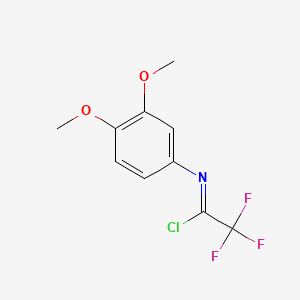

![5-(Methylthio)-2-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13683837.png)
![Ethyl 1-Benzyl-5-Boc-3-oxooctahydropyrrolo[3,4-b]pyrrole-3a-carboxylate](/img/structure/B13683843.png)
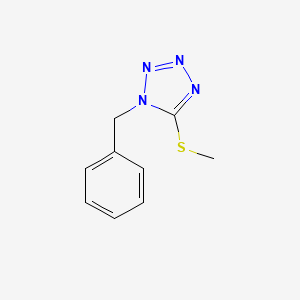
![3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13683856.png)
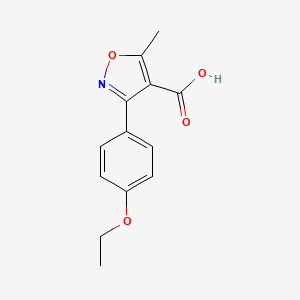
![5-[3-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13683880.png)
![8-Bromo-3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13683882.png)
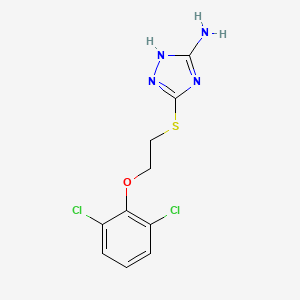
![Naphtho[1,2-b]furan-2,3-dione](/img/structure/B13683890.png)
